molecular formula C10H12Cl2O2 B2807568 4-Butoxy-3,5-dichlorophenol CAS No. 1881296-24-7

4-Butoxy-3,5-dichlorophenol

Cat. No.: B2807568
CAS No.: 1881296-24-7
M. Wt: 235.1
InChI Key: YNFSDXHSMBKCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butoxy-3,5-dichlorophenol is an organic compound with the molecular formula C10H12Cl2O2. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by butoxy and dichloro groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-3,5-dichlorophenol typically involves the reaction of 3,5-dichlorophenol with butyl alcohol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the substitution reaction, resulting in the formation of the butoxy group on the phenol ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-3,5-dichlorophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of dichlorohydroquinones.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Butoxy-3,5-dichlorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a preservative in certain formulations.

Mechanism of Action

The mechanism of action of 4-Butoxy-3,5-dichlorophenol involves its interaction with cellular components. The compound can disrupt cell membranes and interfere with enzymatic activities, leading to antimicrobial effects. The molecular targets include enzymes involved in cell wall synthesis and membrane integrity.

Comparison with Similar Compounds

  • 4-Butoxy-2,6-dichlorophenol
  • 4-Butoxy-3,5-dibromophenol
  • 4-Butoxy-3,5-difluorophenol

Comparison: 4-Butoxy-3,5-dichlorophenol is unique due to the presence of both butoxy and dichloro groups, which confer specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use.

Properties

IUPAC Name

4-butoxy-3,5-dichlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O2/c1-2-3-4-14-10-8(11)5-7(13)6-9(10)12/h5-6,13H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFSDXHSMBKCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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